Methyl 3-(butylamino)benzoate
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Overview
Description
Methyl 3-(butylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a butylamino substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(butylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 3-nitrobenzoic acid, is first alkylated with butylamine to form 3-(butylamino)benzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: Finally, the amino group is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(butylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(butylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(butylamino)benzoate, particularly in its role as a local anesthetic, involves binding to the sodium ion channels on nerve membranes. This binding reduces the passage of sodium ions through the ion channel, thereby blocking the conduction of nerve impulses and achieving local anesthesia .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Another local anesthetic with a similar structure but different substituents.
Procaine: A local anesthetic with an amino ester structure.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness
Methyl 3-(butylamino)benzoate is unique due to its specific butylamino substituent, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness makes it a subject of interest for further research and potential therapeutic applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 3-(butylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-8-13-11-7-5-6-10(9-11)12(14)15-2/h5-7,9,13H,3-4,8H2,1-2H3 |
InChI Key |
GRQYGGUSFLWQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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